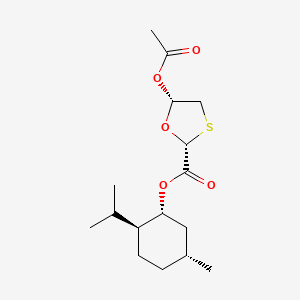
(2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, "(2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate," is a derivative of 1,3-oxathiolane, a scaffold that has significance in organic and medicinal chemistry due to its structural and functional versatility. The menthol moiety contributes to the chiral complexity and potential for bioactivity, making its derivatives valuable for study and application in various fields, excluding direct drug use and dosage considerations.
Synthesis Analysis
The synthesis of related 1,3-oxathiolane derivatives involves chemoselective reduction and acylation steps to produce specific isomers with high isomeric purity. Techniques such as high-performance liquid chromatography (HPLC) and spectroscopic methods are used to ascertain the absolute stereochemistry and purity of these compounds (Siddiqui et al., 1994).
Molecular Structure Analysis
The molecular structure of 1,3-oxathiolane derivatives, including those with menthol substitutions, is characterized by specific conformational features. For example, the oxathiolane ring may adopt an envelope conformation, while the menthol-based cyclohexane ring typically exhibits a chair conformation, ensuring all substituents are in equatorial positions for stability (Dutkiewicz et al., 2009).
Chemical Reactions and Properties
Derivatives of 1,3-oxathiolane engage in various chemical reactions, including acetalization and radical tandem reactions, showcasing different stereoselectivities based on the orientation of substituents. These reactions are pivotal for constructing complex molecules with specific stereochemical configurations (Marinković et al., 2004).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. Detailed X-ray crystallography can reveal the precise arrangement of atoms within the crystal lattice, highlighting intermolecular interactions that govern the compound's physical state and stability (Dutkiewicz et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
(2R,5S)-5-Amino-2-[2-(hydroxymethyl)-1,3-oxathiolan-5-y1]-1,2,4-triazine-3(2H)-one and its analogs have been synthesized from 6-azauridine. These compounds were evaluated for cytotoxicity against various tumor cell lines and for antiviral activity against HIV-1 and HBV (Liu et al., 2000).
Molecular Mechanics and Antiviral Evaluation
Synthesis of 1,3-Dioxolane and 1,3-oxathiolane nucleoside analogs, including their molecular mechanics calculations, conformational bias, and evaluation against HCV RNA replication, vaccinia, and HIV in cell-based assays, has been reported. However, the synthesized compounds were found to be inactive (Bera et al., 2004).
Chemical Reactivity and Molecular Modeling
The peculiar reaction behavior of 1,3-oxathiolan-5-one towards various reagents, resulting in opened and fused heterocyclic systems, has been studied. Density Functional Theory modeling and evaluations for antioxidant and cytotoxicity against hepatocellular carcinoma cell line were conducted (Hamama et al., 2017).
Crystal Structure Analysis
The crystal structure of 2-Isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate was analyzed, revealing its conformation and intermolecular interactions, which include relatively strong, short, and linear C—H⋯O hydrogen bonds forming chains in the crystal structure (Dutkiewicz et al., 2009).
Cascade Synthesis of Anti-HIV Agent Precursor
An enantiopure (2R,5R)-1,3-oxathiolane was synthesized using a multienzymatic cascade protocol, leading to a key precursor for anti-HIV agents such as lamivudine (Ren et al., 2019).
Propiedades
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14+,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUPOLQFLIRYEQ-QPVMMRRFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@@H](CS2)OC(=O)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652627 |
Source


|
| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5S)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
CAS RN |
147126-65-6 |
Source


|
| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5S)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

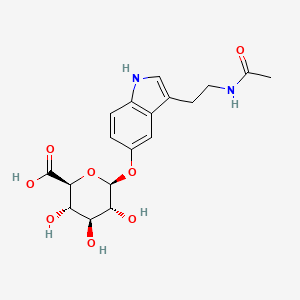
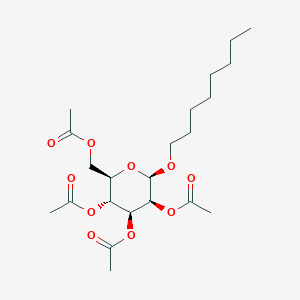
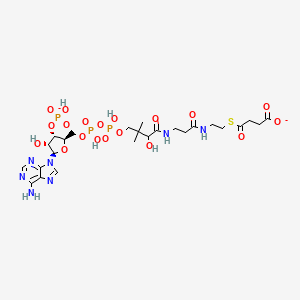
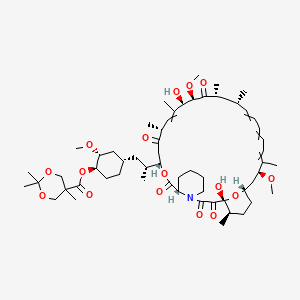
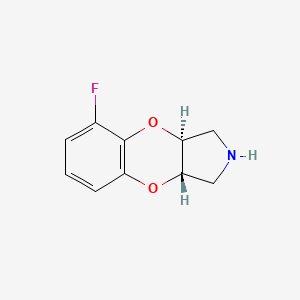
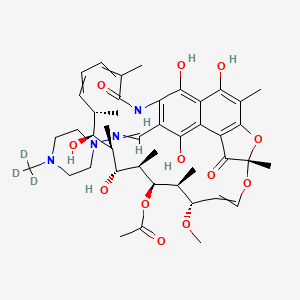
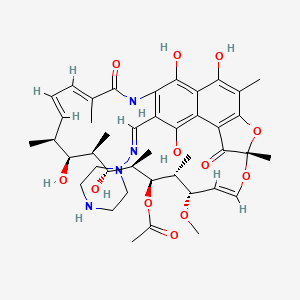
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate](/img/structure/B1140614.png)
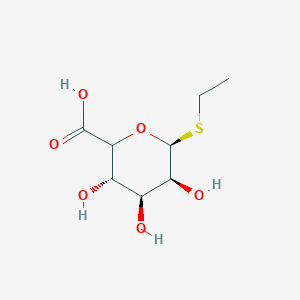
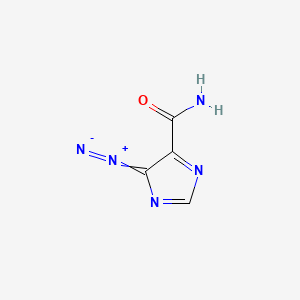

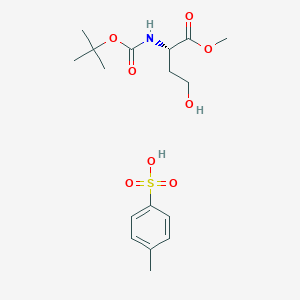
![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)